molecular formula C17H16O6 B14707058 1,2,6,8-Tetramethoxy-9H-xanthen-9-one CAS No. 20882-73-9

1,2,6,8-Tetramethoxy-9H-xanthen-9-one

Cat. No.: B14707058
CAS No.: 20882-73-9
M. Wt: 316.30 g/mol
InChI Key: WVJNWIDOPDCYGM-UHFFFAOYSA-N
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Description

1,2,6,8-Tetramethoxy-9H-xanthen-9-one: is a chemical compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities and structural variety. The compound is characterized by the presence of four methoxy groups attached to the xanthone core, which is a dibenzo-γ-pyrone scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,6,8-Tetramethoxy-9H-xanthen-9-one typically involves multi-step reactions. One common method includes the use of tetrahydrofuran as a solvent, followed by reactions with n-butyllithium and toluene under inert atmosphere conditions . The reaction sequence may also involve the use of Jones reagent for oxidation and trifluoroacetic acid for further functionalization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,2,6,8-Tetramethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: Using reagents like Jones reagent.

    Reduction: Typically involves hydrogenation reactions.

    Substitution: Methoxy groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Jones reagent in acetone at 0°C.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reactions with halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the xanthone core.

Scientific Research Applications

1,2,6,8-Tetramethoxy-9H-xanthen-9-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,6,8-Tetramethoxy-9H-xanthen-9-one involves its interaction with molecular targets such as the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation . The compound enhances Nrf2 translocation, leading to the activation of antioxidant response elements and subsequent reduction of oxidative damage .

Comparison with Similar Compounds

Comparison: 1,2,6,8-Tetramethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern on the xanthone core. This pattern influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct antioxidant and anti-inflammatory properties, making it a valuable compound for further research and application .

Properties

CAS No.

20882-73-9

Molecular Formula

C17H16O6

Molecular Weight

316.30 g/mol

IUPAC Name

1,2,6,8-tetramethoxyxanthen-9-one

InChI

InChI=1S/C17H16O6/c1-19-9-7-12(21-3)14-13(8-9)23-10-5-6-11(20-2)17(22-4)15(10)16(14)18/h5-8H,1-4H3

InChI Key

WVJNWIDOPDCYGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC)OC

Origin of Product

United States

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